1H-Indole-3-acetic acid, 2-(4-methylphenyl)-, ethyl ester
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Overview
Description
1H-Indole-3-acetic acid, 2-(4-methylphenyl)-, ethyl ester is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetic acid, 2-(4-methylphenyl)-, ethyl ester typically involves the esterification of 1H-Indole-3-acetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetic acid, 2-(4-methylphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: It has been investigated for its role in plant growth regulation, similar to other indole-3-acetic acid derivatives.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, leveraging the biological activities of the indole scaffold.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2-(4-methylphenyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid, binding to specific receptors and modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1H-Indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
2-Phenylindole: A compound with a phenyl group attached to the indole ring, differing in its substitution pattern.
Uniqueness: 1H-Indole-3-acetic acid, 2-(4-methylphenyl)-, ethyl ester is unique due to its combination of the indole structure with an acetic acid moiety and an ethyl ester group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
785815-26-1 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methylphenyl)-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C19H19NO2/c1-3-22-18(21)12-16-15-6-4-5-7-17(15)20-19(16)14-10-8-13(2)9-11-14/h4-11,20H,3,12H2,1-2H3 |
InChI Key |
QXPVDPNKVSJNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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